
R121919
准备方法
合成路线和反应条件
R-121919 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用强碱,例如氢化钠,以及二甲基甲酰胺 (DMF) 等溶剂以促进反应 .
工业生产方法
R-121919 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的收率和纯度进行了优化,通常涉及使用自动化反应器和纯化系统。 最终产品通常以白色至灰白色固体形式获得,然后使用重结晶或色谱等技术进行纯化 .
化学反应分析
反应类型
R-121919 经历各种化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在催化剂存在下的卤素.
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,R-121919 的氧化会导致形成羟基化衍生物,而还原则会导致形成脱氧产物 .
科学研究应用
Anxiolytic Effects
R121919 has demonstrated significant anxiolytic properties in various animal models. In studies involving Wistar rats, administration of this compound resulted in a dose-dependent attenuation of anxiety-like behaviors induced by stress. Specifically, doses ranging from 0.63 to 20 mg/kg were effective in reducing swim stress-induced behaviors in the elevated plus-maze model of anxiety .
Case Study: Elevated Plus-Maze Model
- Objective : To evaluate the anxiolytic effects of this compound.
- Method : Rats received oral doses of this compound prior to testing.
- Results : The compound significantly reduced anxious behaviors, correlated with receptor occupancy in the brain .
Alcohol Dependence Treatment
Research indicates that this compound may play a critical role in managing alcohol dependence. In a study involving alcohol-dependent rats, this compound administration led to behavior resembling that of non-addicted rats, suggesting that the compound effectively moderates excessive alcohol consumption associated with addiction .
Case Study: Alcohol Consumption in Rats
- Objective : To assess the impact of this compound on alcohol-seeking behavior.
- Method : Alcohol-dependent rats were treated with this compound.
- Results : Treated rats showed reduced alcohol intake compared to untreated counterparts, indicating potential for clinical use in substance abuse treatment .
Stress Response Modulation
This compound has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis response to stress. In controlled experiments, acute administration of this compound significantly decreased levels of adrenocorticotropic hormone (ACTH) and corticosterone following stress exposure in rats . This suggests its potential utility in treating stress-related disorders.
Case Study: HPA Axis Activity
- Objective : To evaluate the effects of this compound on HPA axis activity.
- Method : Rats were subjected to restraint stress before receiving this compound.
- Results : The compound reduced peak plasma levels of ACTH and corticosterone by approximately 91% and 75%, respectively .
Behavioral Effects on Food Consumption
This compound has also been investigated for its effects on palatable food consumption and anxiety-like behavior in rodent models. Studies indicate that it can effectively block excessive intake of palatable foods without affecting overall food consumption, highlighting its potential application in treating obesity linked to emotional eating .
Case Study: Food Intake Regulation
- Objective : To determine the effects of this compound on food consumption patterns.
- Method : Male Sprague-Dawley rats were given access to palatable foods and treated with this compound.
- Results : The compound blocked excessive food intake while maintaining normal chow consumption levels .
Data Summary Table
作用机制
R-121919 通过选择性结合并抑制 CRF1 受体发挥其作用。该受体参与身体对压力的反应,通过调节垂体释放促肾上腺皮质激素 (ACTH) 来发挥作用。 通过阻断 CRF1 受体,R-121919 减少 ACTH 的释放,从而调节应激反应并减轻焦虑和抑郁的症状 .
相似化合物的比较
类似化合物
安塔拉明: 另一种 CRF1 受体拮抗剂,具有类似的抗焦虑和抗抑郁作用。
NBI-27914: 一种结构上与 R-121919 相关的化合物,也靶向 CRF1 受体。
CP-154,526: 一种有效的 CRF1 受体拮抗剂,具有类似的药理特性
R-121919 的独特性
R-121919 的独特之处在于其对 CRF1 受体的高选择性和亲和力,使其成为研究和潜在治疗应用中宝贵的工具。 它能够穿过血脑屏障以及口服生物利用度使其与其他类似化合物相比具有更高的实用性 .
生物活性
R121919 is a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist that has been studied for its potential anxiolytic and anti-stress properties. This compound has garnered attention due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence behavioral responses to stress.
This compound functions primarily as a competitive antagonist at the CRF1 receptor, which plays a crucial role in the stress response. By blocking this receptor, this compound can attenuate the physiological and behavioral effects induced by stressors.
Key Findings:
- In Vivo Studies : Administration of this compound in doses ranging from 0.63 to 20 mg/kg in Wistar rats demonstrated a dose-dependent reduction in anxiety-like behavior during stress tests, such as the elevated plus-maze and defensive withdrawal paradigms .
- HPA Axis Modulation : this compound significantly reduced levels of adrenocorticotropic hormone (ACTH) and corticosterone, indicating its effectiveness in dampening HPA axis activity during stress .
Behavioral Effects
The anxiolytic effects of this compound have been corroborated through various behavioral tests:
- Elevated Plus-Maze : Rats treated with this compound displayed increased time spent in open arms, indicative of reduced anxiety .
- Defensive Withdrawal Test : In this paradigm, this compound decreased latency to exit a confined space, suggesting decreased anxiety levels .
Long-term Effects and Tolerance
A study assessing chronic administration (approximately four weeks) of this compound revealed persistent anxiolytic effects without significant tolerance development. Animals treated with 20 mg/kg/day exhibited increased exploratory behavior without detrimental changes to HPA axis function .
Summary of Long-term Study Results:
Measurement | Control Group | This compound Group |
---|---|---|
Time in Open Field (seconds) | 52 ± 12 | 138 ± 36 |
CRF1 Receptor Binding Reduction (%) | - | ~50% |
Body Weight Gain (grams) | - | No significant difference |
Case Studies
Research into the clinical implications of this compound has included case studies focusing on its potential application in mood disorders:
- A clinical trial involving patients with major depression indicated that this compound might improve symptoms by modulating the stress response system .
- Additional studies have explored its effects on anxiety disorders, suggesting that CRF1 antagonism could be a viable therapeutic strategy for these conditions.
属性
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUWYFVIGKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173162 | |
Record name | NBI-30775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-03-9 | |
Record name | NBI-30775 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NBI-30775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBI-30775 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。